Mcl-1 inhibitor 15

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mcl-1 インヒビター 15 は、B 細胞リンパ腫 2 (Bcl-2) ファミリーのメンバーである、ミエロイド細胞白血病 1 (Mcl-1) タンパク質を標的とする低分子インヒビターです。Mcl-1 は、アポトーシスまたはプログラム細胞死を調節する上で重要な役割を果たし、アポトーシス誘導タンパク質に結合して中和します。 Mcl-1 の過剰発現は、さまざまな癌で頻繁に観察されており、癌治療の標的として魅力的です .

準備方法

合成経路と反応条件

Mcl-1 インヒビター 15 の合成には、重要な中間体の形成や最終的なカップリング反応など、複数のステップが含まれます。 一般的なアプローチの 1 つは、DNA エンコード化学ライブラリーを使用して潜在的なインヒビターを特定し、構造ベース設計とコンフォメーション解析を通じてリード化合物を最適化することです . 合成経路は通常、次の手順で構成されます。

- 環化反応によるコア骨格の形成。

- 置換反応による官能基の導入。

- 結合親和性と選択性を高める特定の側鎖を付加するための最終的なカップリング反応。

工業生産方法

Mcl-1 インヒビター 15 の工業生産には、ラボ規模の合成プロセスをスケールアップすることが含まれます。これには、収率と純度を向上させる反応条件の最適化と、効率的な精製方法の開発が含まれます。 自動合成プラットフォームやハイスループットスクリーニング技術の使用は、生産効率を大幅に向上させることができます .

化学反応の分析

反応の種類

Mcl-1 インヒビター 15 は、次のようなさまざまな化学反応を起こします。

酸化: 酸素含有官能基の導入。

還元: 酸素の除去または水素原子の付加。

置換: ある官能基を別の官能基に置き換える。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: 一般的な試薬には、ハロアルカンや求核剤などがあります。

主な生成物

これらの反応から形成される主な生成物は、通常、元の化合物の誘導体であり、Mcl-1 タンパク質に対する結合親和性と選択性を高める官能基が修飾されています .

科学研究への応用

Mcl-1 インヒビター 15 は、次のような幅広い科学研究への応用があります。

化学: タンパク質-タンパク質相互作用とアポトーシスにおける Mcl-1 の役割を研究するためのツール化合物として使用されます。

生物学: 細胞ベースのアッセイで、Mcl-1 の阻害が細胞生存と増殖に与える影響を調べます。

医学: 多発性骨髄腫や急性骨髄性白血病など、Mcl-1 を過剰発現する癌の治療のための潜在的な治療薬として研究されています.

科学的研究の応用

Mcl-1 inhibitor 15 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein-protein interactions and the role of Mcl-1 in apoptosis.

Biology: Employed in cell-based assays to investigate the effects of Mcl-1 inhibition on cell survival and proliferation.

Industry: Utilized in drug discovery and development programs to identify and optimize new Mcl-1 inhibitors.

作用機序

Mcl-1 インヒビター 15 は、Mcl-1 タンパク質に選択的に結合することで効果を発揮し、BAX や BAK などのアポトーシス誘導タンパク質との相互作用を阻止します。 この Mcl-1 タンパク質相互作用の阻害は、内因性アポトーシス経路の活性化につながり、細胞死を引き起こします . 関与する分子標的および経路には、Bcl-2 ファミリータンパク質とミトコンドリアアポトーシス経路が含まれます .

類似化合物との比較

Mcl-1 インヒビター 15 は、他の類似化合物と比較して、Mcl-1 タンパク質に対する高い選択性と結合親和性を有している点が特徴です。類似化合物には、次のようなものがあります。

ABT-199 (ベネトクラックス): Bcl-2 タンパク質を標的とするが、Mcl-1 に対する活性は限定的です。

S63845: 異なる化学構造と結合メカニズムを持つ別の Mcl-1 インヒビター.

AZD5991: 血液悪性腫瘍の治療において臨床試験中の強力な Mcl-1 インヒビター.

Mcl-1 インヒビター 15 は、最適化された結合特性と、癌治療における薬剤耐性を克服するための併用療法における潜在的な使用によって際立っています .

特性

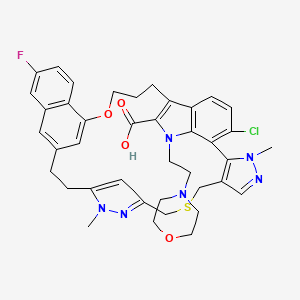

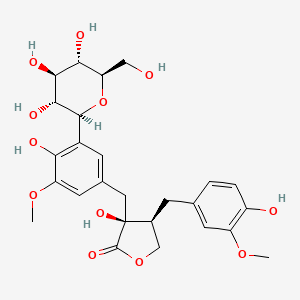

分子式 |

C40H42ClFN6O4S |

|---|---|

分子量 |

757.3 g/mol |

IUPAC名 |

17-chloro-33-fluoro-5,14-dimethyl-22-(2-morpholin-4-ylethyl)-28-oxa-9-thia-5,6,13,14,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),12,16,18,20,23,29(37),30(35),31,33-tridecaene-23-carboxylic acid |

InChI |

InChI=1S/C40H42ClFN6O4S/c1-45-30-7-5-25-18-26-20-28(42)6-8-31(26)35(19-25)52-15-3-4-32-33-9-10-34(41)36(37-27(22-43-46(37)2)23-53-24-29(21-30)44-45)38(33)48(39(32)40(49)50)12-11-47-13-16-51-17-14-47/h6,8-10,18-22H,3-5,7,11-17,23-24H2,1-2H3,(H,49,50) |

InChIキー |

DGDUGLCJDSJQMR-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC(=N1)CSCC3=C(C4=C(C=CC5=C4N(C(=C5CCCOC6=CC(=CC7=C6C=CC(=C7)F)CC2)C(=O)O)CCN8CCOCC8)Cl)N(N=C3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)

![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)